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Compound Name:
5-Amino-2-chloropyridine-4-

carboxylic acid

Cat. No.: B145476 Get Quote

An In-depth Technical Guide to 5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-

7)

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-Amino-2-chloropyridine-4-carboxylic acid is a substituted pyridine derivative that serves

as a crucial building block and intermediate in the synthesis of a wide range of biologically

active molecules.[1] Its unique arrangement of amino, chloro, and carboxylic acid functional

groups on a pyridine scaffold makes it a versatile reagent in medicinal chemistry and

agrochemical research.[1] This technical guide provides a comprehensive overview of its

chemical properties, synthesis, and notable applications, with a focus on its role in the

development of targeted therapeutics.

Physicochemical and Spectroscopic Data
The compound is typically a light yellow crystalline powder.[2] Key physical and chemical

properties are summarized below.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 58483-95-7 [3]

Molecular Formula C₆H₅ClN₂O₂ [3]

Molecular Weight 172.57 g/mol [3]

Appearance Light yellow crystalline powder [2]

Melting Point 38-43 °C [2]

Boiling Point (Predicted) 514.4 ± 50.0 °C at 760 mmHg [4]

Density (Predicted) 1.60 ± 0.1 g/cm³ [4]

Flash Point (Predicted) 264.9 ± 30.1 °C [4]

pKa (Predicted)
pKa₁: 1.35±0.10 (most acidic),

pKa₂: 3.89±0.10 (most basic)
N/A

XLogP3 (Predicted) 1.2 [4]

InChI Key
WCZUTMZMEAPPIX-

UHFFFAOYSA-N
[4]

Table 2: Spectroscopic Data

Type Data Source

¹H NMR

(DMSO-d₆): δ 9.01 (2H,

multiple peaks), 8.03 (1H,

single peak), 7.48 (1H, single

peak)

[3]

¹³C NMR

A reference spectrum is

available in the SpectraBase

database.

[5]

Synthesis and Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8103778.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8103778.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8103778.htm
https://www.researchgate.net/figure/Some-reported-EGFR-TK-inhibitors-and-their-basic-pharmacophoric-features_fig2_361966076
https://www.researchgate.net/figure/Some-reported-EGFR-TK-inhibitors-and-their-basic-pharmacophoric-features_fig2_361966076
https://www.echemi.com/produce/pr2208016422-5-amino-2-chloropyridine-4-carboxylic-acid.html
https://www.echemi.com/produce/pr2208016422-5-amino-2-chloropyridine-4-carboxylic-acid.html
https://www.echemi.com/produce/pr2208016422-5-amino-2-chloropyridine-4-carboxylic-acid.html
https://www.echemi.com/produce/pr2208016422-5-amino-2-chloropyridine-4-carboxylic-acid.html
https://www.echemi.com/produce/pr2208016422-5-amino-2-chloropyridine-4-carboxylic-acid.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8103778.htm
https://spectrabase.com/compound/GOt1pRi7SZW
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Amino-2-chloropyridine-4-carboxylic acid is commonly synthesized from its N-protected

precursor. The following protocols are derived from publicly available procedures.

Protocol 1: Synthesis via Deprotection of a Boc-
Protected Precursor
This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the

final product.

Methodology:

Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7

mmol) in dichloromethane (200 mL).[3]

Add trifluoroacetic acid slowly dropwise with stirring until the solution becomes

homogeneous (approximately 12 mL).[3]

Stir the reaction mixture overnight at room temperature.[3]

Perform a work-up by extracting the reaction mixture with a dilute aqueous ammonia

solution.[3]

Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.

[3]

Filter the precipitate to collect the 5-amino-2-chloropyridine-4-carboxylic acid. The

reported yield for this step is 87% (1.05 g).[3]

The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[3]
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Synthesis Workflow

Start: 5-(Boc-amino)-2-chloro
pyridine-4-carboxylic acid

Suspend in Dichloromethane

Add Trifluoroacetic Acid (TFA)

Deprotection

Stir Overnight at RT

Extract with aq. NH₃

Work-up

Acidify with aq. HCl

Precipitate Product

End: 5-Amino-2-chloropyridine
-4-carboxylic acid

Click to download full resolution via product page

Caption: Synthesis workflow for 5-Amino-2-chloropyridine-4-carboxylic acid.
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Protocol 2: Iodination of 5-Amino-2-chloropyridine-4-
carboxylic acid
This compound can also serve as a starting material for further functionalization, such as

iodination, which is a key step in the synthesis of Cbl-b inhibitors.[6]

Methodology:

Prepare a solution of 5-amino-2-chloropyridine-4-carboxylic acid (100.0 g, 579.47 mmol)

in dimethylformamide (DMF) (1.4 L).[6]

Cool the solution to 0-10 °C.[6]

Add N-iodosuccinimide (NIS) (195.6 g, 869.21 mmol) in portions at 0-10 °C.[6]

Stir the mixture for 30 minutes at this temperature.[6]

Heat the resulting mixture to 80 °C and stir for 16 hours.[6]

Quench the reaction by adding water.[6]

Follow a general work-up procedure to isolate the crude iodinated product.[6]

Applications in Drug Discovery and Development
This molecule is a valuable intermediate for synthesizing compounds targeting various

biological pathways. Its primary applications are in pharmaceutical development,

agrochemicals, and biochemical research.[1]

Inhibition of Tyrosine Kinases (EGFR)
A significant application of 5-amino-2-chloropyridine-4-carboxylic acid is in the synthesis of

tyrosine kinase inhibitors. It has been identified as a key intermediate for preparing inhibitors of

the Epidermal Growth Factor Receptor (EGFR) and c-erbB-2.[3][7] EGFR is a receptor tyrosine

kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2]

Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for cancer

therapy.[2][8]
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Compounds derived from this scaffold are potent tyrosine kinase inhibitors that likely act by

binding to the ATP-binding pocket in the EGFR kinase domain, preventing autophosphorylation

and blocking downstream signaling cascades.[7] This inhibition can lead to reduced cancer cell

growth and the induction of apoptosis.[7]

Simplified EGFR Signaling Pathway

Growth Factor
(e.g., EGF)

EGFR Monomer

EGFR Dimerization

Autophosphorylation
(Tyrosine Kinase Activity)

ADP
Downstream Signaling

(e.g., Ras-MAPK)

ATP

Cell Proliferation,
Survival

5-Amino-2-chloro
pyridine-4-carboxylic acid

(as part of a larger inhibitor)

Inhibits ATP Binding
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Caption: Inhibition of the EGFR signaling pathway.

Other Therapeutic Targets
Beyond EGFR, this compound is used to synthesize:

Modulators of GHSr-1a: These are targeted for the treatment of type II diabetes and obesity.

[3]

Cbl-b Inhibitors: The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3

ubiquitin ligase that acts as a key negative regulator of T-cell activation. Inhibiting Cbl-b is a

promising strategy in immuno-oncology to enhance the body's immune response against

tumors.[6][9]

Drug Discovery Workflow

Starting Material:
5-Amino-2-chloropyridine

-4-carboxylic acid

Multi-step Chemical Synthesis
(e.g., amidation, coupling)

Library of Derivative
Compounds

High-Throughput
Screening

(e.g., Kinase Assays)
Hit Identification Lead Optimization

(SAR Studies)
Preclinical Candidate

Selection

Click to download full resolution via product page

Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling
5-Amino-2-chloropyridine-4-carboxylic acid is associated with the following hazard

statements:

H315: Causes skin irritation.[4]

H319: Causes serious eye irritation.[4]

H335: May cause respiratory irritation.[4]
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Standard laboratory precautions should be taken when handling this compound. This includes

the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Handling should be performed in a well-ventilated area or a fume hood.[4] Store the container

tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion
5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7) is a foundational chemical

intermediate with significant utility in modern drug discovery and agrochemical science. Its

demonstrated role as a precursor to potent EGFR tyrosine kinase inhibitors underscores its

importance in the development of targeted cancer therapies. The synthetic accessibility and

versatile reactivity of this compound ensure its continued relevance for researchers and

scientists working to create novel, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Amino-2-chloropyridine-4-carboxylic acid CAS 58483-
95-7]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145476#5-amino-2-chloropyridine-4-carboxylic-acid-
cas-58483-95-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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